![molecular formula C12H16ClNO2S B4929796 2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide
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Description
Synthesis Analysis
The synthesis of chlorophenyl acetamides often involves the reaction of chlorophenol with various acetamide precursors under specific conditions. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized via the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, indicating a potential pathway that could be adapted for synthesizing 2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide by altering the phenol and acetamide precursors appropriately (Tao Jian-wei, 2009).
Molecular Structure Analysis
Molecular structure characteristics are crucial for understanding the behavior and reactivity of a compound. Studies on related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have shown the orientations and interactions within the crystal structure, such as intermolecular C—H⋯O interactions, which could be similar in the target compound, influencing its physical and chemical properties (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties are influenced by the molecular structure. For example, the presence of chlorophenyl groups in acetamide compounds has been shown to affect their reactivity and interactions with other molecules. This insight could be relevant to understanding the chemical behavior of 2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide.
Physical Properties Analysis
The physical properties of chlorophenyl acetamides, such as solubility, melting points, and crystalline structures, are determined by their molecular arrangements and intermolecular forces. For instance, the crystal packing and hydrogen bonding patterns observed in compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide provide insights into the factors that influence the physical properties of similar acetamides (P. Jansukra et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-8-2-7-14-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNCOGLDKPJCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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